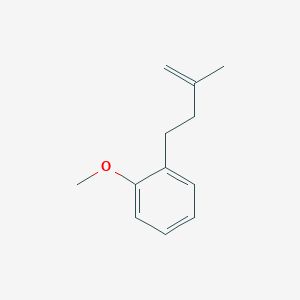

4-(2-Methoxyphenyl)-2-methyl-1-butene

Beschreibung

BenchChem offers high-quality 4-(2-Methoxyphenyl)-2-methyl-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)-2-methyl-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-7H,1,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINXAZCHKJVJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505716 | |

| Record name | 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18272-85-0 | |

| Record name | 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-2-methyl-1-butene

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)-2-methyl-1-butene, a substituted aromatic alkene of interest in synthetic organic chemistry. This document details the compound's key identifiers, physicochemical properties, a validated synthesis protocol via Grignard coupling, and a thorough characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of its preparation and properties. All data is supported by authoritative references to ensure scientific integrity.

Core Compound Identification

4-(2-Methoxyphenyl)-2-methyl-1-butene is an organic compound featuring a benzene ring substituted with a methoxy group at the ortho position relative to a 2-methyl-1-butenyl side chain. Accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

Chemical Structure

The structural representation of the molecule is crucial for understanding its chemical reactivity and steric profile.

Caption: 2D Structure of 4-(2-Methoxyphenyl)-2-methyl-1-butene.

Key Identifiers and Physicochemical Properties

A summary of essential identifiers and calculated or experimentally determined properties is provided below for quick reference.

| Identifier | Value | Source |

| CAS Number | 18272-85-0 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| IUPAC Name | 1-methoxy-2-(3-methylbut-3-en-1-yl)benzene | [1] |

| Synonyms | 4-(2-Methoxyphenyl)-2-methyl-1-butene | [1] |

| Boiling Point | 235.9 °C at 760 mmHg | [1] |

| Density | 0.924 g/cm³ | [1] |

| Refractive Index | 1.498 | [1] |

| LogP | 3.20390 | [1] |

Synthesis Methodology: A Grignard Coupling Approach

The synthesis of 4-(2-Methoxyphenyl)-2-methyl-1-butene can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction is chosen for its reliability and high yield in coupling primary alkyl halides with organomagnesium reagents.[2] The proposed pathway involves the reaction of a 2-methoxybenzylmagnesium halide with a suitable methallyl halide.

Reaction Principle

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the methallyl halide. The 2-methoxybenzylmagnesium halide is prepared in situ from 2-methoxybenzyl chloride and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The subsequent addition of 3-chloro-2-methyl-1-propene (methallyl chloride) results in an Sₙ2-type displacement of the chloride, forming the desired product. Anhydrous conditions are critical as Grignard reagents are strong bases and will readily react with protic solvents like water, quenching the reagent and reducing the yield.

Caption: Workflow for the Grignard-based synthesis.

Detailed Experimental Protocol

Self-Validation: This protocol incorporates visual and thermal cues that validate the progression of the reaction. The initiation of Grignard formation is exothermic and often accompanied by bubbling at the magnesium surface. Successful coupling and workup should result in two distinct liquid phases.

Materials:

-

2-Methoxybenzyl chloride (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (one small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Chloro-2-methyl-1-propene (Methallyl chloride) (1.1 eq)[3][4][5]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried to remove residual moisture.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 2-methoxybenzyl chloride (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion of the chloride solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 2-methoxybenzyl chloride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add 3-chloro-2-methyl-1-propene (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This step neutralizes the unreacted Grignard reagent and the magnesium alkoxide byproducts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield 4-(2-Methoxyphenyl)-2-methyl-1-butene as a colorless oil.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is the most informative tool for confirming the structure. The key diagnostic signals will be the vinyl protons of the isobutenyl group and the distinct pattern of the ortho-substituted aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1-7.2 | m | 2H | Ar-H | Aromatic protons ortho/para to the methoxy group. |

| ~ 6.8-6.9 | m | 2H | Ar-H | Aromatic protons meta to the methoxy group, shifted upfield. |

| ~ 4.7-4.8 | s | 2H | C=CH₂ | Geminal vinyl protons, appearing as two closely spaced singlets or a narrow multiplet. |

| ~ 3.8 | s | 3H | -OCH₃ | Methoxy group protons, a sharp singlet. |

| ~ 2.6-2.7 | t | 2H | Ar-CH₂ - | Benzylic methylene protons, triplet due to coupling with adjacent CH₂. |

| ~ 2.3-2.4 | t | 2H | -CH₂ -C= | Allylic methylene protons, triplet due to coupling with benzylic CH₂. |

| ~ 1.7 | s | 3H | C=C-CH₃ | Vinylic methyl group protons, singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the carbon skeleton and the presence of the key functional groups.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 157.5 | Aromatic C | C -OCH₃ | Aromatic carbon attached to oxygen, deshielded. |

| ~ 144.0 | Alkene C | C =CH₂ | Quaternary vinylic carbon. |

| ~ 130.5 | Aromatic CH | Ar-C H | Aromatic carbon para to the methoxy group. |

| ~ 127.0 | Aromatic CH | Ar-C H | Aromatic carbon ortho to the alkyl chain. |

| ~ 120.5 | Aromatic CH | Ar-C H | Aromatic carbon meta to the methoxy group. |

| ~ 112.0 | Alkene CH₂ | C=C H₂ | Terminal vinylic carbon. |

| ~ 110.0 | Aromatic CH | Ar-C H | Aromatic carbon ortho to the methoxy group. |

| ~ 55.0 | Aliphatic CH₃ | -OC H₃ | Methoxy carbon. |

| ~ 36.0 | Aliphatic CH₂ | -C H₂-C= | Allylic carbon. |

| ~ 30.0 | Aliphatic CH₂ | Ar-C H₂- | Benzylic carbon. |

| ~ 22.5 | Aliphatic CH₃ | C=C-C H₃ | Vinylic methyl carbon. |

Mass Spectrometry (MS-EI, Predicted)

Electron ionization mass spectrometry will provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 176. Expected to be a prominent peak, confirming the molecular formula C₁₂H₁₆O.

-

Key Fragments:

-

m/z = 121 (Base Peak): Loss of the isobutenyl group (•C₄H₇) via benzylic cleavage, resulting in the stable 2-methoxybenzyl cation. This is a highly diagnostic fragmentation for this structure.

-

m/z = 91: Loss of formaldehyde (CH₂O) from the m/z 121 fragment, forming the tropylium cation, a common rearrangement product for benzyl fragments.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3075 | C-H Stretch | =C-H (Vinyl) |

| ~ 3000-2850 | C-H Stretch | C-H (Alkyl/Aromatic) |

| ~ 1650 | C=C Stretch | Alkene |

| ~ 1600, 1495 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O Stretch | Aryl Ether |

| ~ 890 | C-H Bend | =CH₂ Out-of-plane bend |

| ~ 750 | C-H Bend | Ortho-disubstituted benzene |

Applications and Future Research

4-(2-Methoxyphenyl)-2-methyl-1-butene is not a widely commercialized compound but serves as a valuable building block in organic synthesis. Its structure, featuring a nucleophilic alkene and an electron-rich aromatic ring, makes it a candidate for various transformations. Potential research applications include:

-

Polymer Chemistry: As a monomer or co-monomer in polymerization reactions to introduce specific functionalities into polymer backbones.

-

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The methoxyphenyl moiety is a common feature in many pharmacologically active compounds.

-

Mechanistic Studies: As a substrate in studies of electrophilic addition reactions, cyclizations, or transition-metal-catalyzed functionalizations.

Further research is warranted to explore the reactivity of this compound in modern synthetic methodologies and to evaluate its potential in materials science and drug discovery programs.

References

-

PubChem. 1-Methoxy-3-(3-methyl-3-butenyl)benzene. National Center for Biotechnology Information.

-

PubChem. (1-Methoxybut-3-EN-1-YL)benzene. National Center for Biotechnology Information.

-

SpectraBase. 4-(p-Methoxyphenyl)-3-buten-2-one. Wiley-VCH GmbH.

-

PubChem. 1-(4-Methoxyphenyl)-1-buten-3-one. National Center for Biotechnology Information.

-

University of Colorado Boulder. Grignard Synthesis of Triphenylmethanol. Department of Chemistry and Biochemistry.

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. 3-Buten-2-one, 4-(4-methoxyphenyl)-. National Institute of Standards and Technology.

-

Guidechem. 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE 18491-21-9 wiki.

-

Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE.

-

Cheméo. (E)-2-Methoxy-3-phenyl-2-butene.

-

Hertkorn, N., et al. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences.

-

PubChem. 1-Methoxy-3-[(E)-2-phenylethenyl]benzene. National Center for Biotechnology Information.

-

PubChem. 1-Methoxy-3-methylbut-2-ene. National Center for Biotechnology Information.

-

The Royal Society of Chemistry. Supplementary Information.

-

Chem-Impex. 4-(4-Methoxyphenyl)-2-butanone.

-

SpectraBase. 1-Methoxy-2-(3-methylbut-2-enyl)benzene. Wiley-VCH GmbH.

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

-

Pistarà, V., et al. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C.

-

Eissmann, F., et al. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E.

-

Popova, E., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

-

DePauw University. Preparation of triphenyl methanol by grignard reaction.

-

Chemie-Wörterbuch. 4-(2-MÉTHOXYPHÉNYL)-2-MÉTHYL-1-BUTÈNE 18272-85-0.

-

Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides.

-

Guidechem. 3-Chloro-2-methyl-1-propene 563-47-3 wiki.

-

Sigma-Aldrich. 4-(4-Methoxyphenyl)-2-butanone.

-

Reddit. Help with Grignard reaction experimental observations.

-

Sigma-Aldrich. 3-Chloro-2-methyl-1-propene.

-

PubChem. 3-Chloro-2-methyl-1-propene. National Center for Biotechnology Information.

-

Chegg. Solved The reaction of 2-chloro-2-methyl-1-phenylpropane.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methoxy Substituted Homoallylic Alkenes

Introduction

In the landscape of modern organic chemistry and drug development, the nuanced understanding of a molecule's physical properties is paramount to its successful application. This guide provides a comprehensive technical overview of the physical characteristics of a specific class of compounds: 2-methoxy substituted homoallylic alkenes. These molecules, possessing both an ether and a distal carbon-carbon double bond, exhibit a unique interplay of structural features that dictate their behavior in various physical states and solvent systems. For researchers, scientists, and drug development professionals, a thorough grasp of these properties is essential for purification, formulation, and predicting pharmacokinetic profiles. This document moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and observable physical properties, and providing field-proven methodologies for their determination.

Molecular Structure and Nomenclature

A homoallylic alkene is characterized by a carbon-carbon double bond at the C4-C5 position relative to a functional group. In the context of this guide, the principal functional group is a methoxy substituent at the 2-position of the main carbon chain. The general structure can be represented as follows:

Caption: General structure of a 2-methoxy substituted homoallylic alkene.

According to IUPAC nomenclature, these compounds are named as alkoxy-substituted alkenes. For instance, the simplest unsubstituted member of this class is 2-methoxy-4-pentene . Variations in the substitution pattern on the alkene or the backbone will alter the nomenclature accordingly.

Core Physical Properties: An Analysis

The physical properties of 2-methoxy substituted homoallylic alkenes are a composite of the characteristics of both ethers and alkenes. The presence of the polar C-O bond and the nonpolar alkene moiety governs their behavior.

Boiling Point

The boiling point of a substance is a reflection of the strength of its intermolecular forces. For 2-methoxy substituted homoallylic alkenes, the primary intermolecular forces at play are van der Waals forces and weak dipole-dipole interactions arising from the ether group.

-

Effect of Molecular Weight: As with most organic compounds, the boiling point increases with increasing molecular weight.[1][2] This is due to the larger surface area, which leads to stronger van der Waals forces.[1][2]

-

Effect of Branching: Increased branching along the carbon chain leads to a decrease in boiling point.[3][4] This is because branching results in a more compact, spherical shape, reducing the surface area available for intermolecular contact.[3]

-

Influence of the Methoxy Group: The methoxy group introduces a slight dipole moment, leading to dipole-dipole interactions. However, ethers lack the ability to act as hydrogen bond donors, resulting in significantly lower boiling points compared to isomeric alcohols.[5][6] Their boiling points are more comparable to those of alkanes with similar molecular weights.[5][6]

Table 1: Estimated Boiling Points of Selected 2-Methoxy Substituted Homoallylic Alkenes

| Compound Name | Molecular Formula | Estimated Boiling Point (°C) |

| 2-methoxy-4-pentene | C₆H₁₂O | 95 - 105 |

| 2-methoxy-5-methyl-4-hexene | C₈H₁₆O | 140 - 150 |

| 2-methoxy-4-phenyl-4-pentene | C₁₂H₁₆O | 230 - 240 |

Note: These are estimated values based on structural similarities and general trends. Experimental verification is recommended.

Melting Point

The melting point of a compound is influenced by the strength of the intermolecular forces in the solid state and the efficiency with which the molecules pack into a crystal lattice.

-

Molecular Symmetry and Packing: More symmetrical molecules tend to have higher melting points because they can pack more efficiently into a stable crystal lattice, maximizing intermolecular forces.[1][7] For substituted alkenes, trans isomers generally have higher melting points than cis isomers due to their greater symmetry and better packing.[1][7][8]

-

Intermolecular Forces: As with boiling points, stronger intermolecular forces (van der Waals and dipole-dipole) lead to higher melting points.

Given that many simple 2-methoxy substituted homoallylic alkenes are liquids at room temperature, their melting points are typically below 0 °C.

Solubility

The principle of "like dissolves like" is the primary determinant of solubility.

-

Solubility in Water: Due to the presence of the oxygen atom in the methoxy group, these compounds can act as hydrogen bond acceptors, allowing for limited solubility in water.[9][10] However, the nonpolar hydrocarbon backbone is hydrophobic. As the length of the carbon chain increases, the hydrophobic character dominates, and water solubility decreases significantly.[10][11]

-

Solubility in Organic Solvents: 2-methoxy substituted homoallylic alkenes are generally soluble in a wide range of nonpolar and moderately polar organic solvents such as ethers, hydrocarbons (e.g., hexane), and chlorinated solvents (e.g., dichloromethane).[1][8][9] This is due to the favorable van der Waals interactions between the solute and solvent molecules.

Table 2: General Solubility Profile

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The polar ether group allows for some hydrogen bonding, but the nonpolar alkene and alkyl chain dominate. |

| Hexane | Soluble | "Like dissolves like"; both are predominantly nonpolar. |

| Diethyl Ether | Soluble | Both solute and solvent are ethers, leading to favorable dipole-dipole and van der Waals interactions. |

| Ethanol | Soluble | The alkyl portion of ethanol interacts well with the hydrocarbon backbone, and the hydroxyl group can interact with the ether oxygen. |

| Dichloromethane | Soluble | A good solvent for a wide range of organic compounds with moderate polarity. |

Density

Like most simple ethers and alkenes, 2-methoxy substituted homoallylic alkenes are expected to be less dense than water.[1]

Experimental Protocols for Physical Property Determination

The following protocols are standard, self-validating methods for determining the key physical properties discussed.

Boiling Point Determination (Microscale Method)

This method is suitable for small quantities of liquid samples.

Methodology:

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Clamp the test tube to a ring stand and immerse it in a heating bath (e.g., a beaker of water or silicone oil on a hot plate). Suspend a thermometer in the test tube with the bulb near the bottom but not touching.

-

Heating: Heat the bath slowly. As the liquid's boiling point is approached, a stream of bubbles will emerge from the capillary tube.

-

Observation: Once a steady stream of bubbles is observed, turn off the heat. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[12][13][14][15][16]

Caption: Workflow for microscale boiling point determination.

Melting Point Determination

For solid derivatives or analogues.

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of the sample.

-

Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[17][18][19][20] A pure compound will have a sharp melting range of 1-2°C.

Solubility Determination

Methodology:

-

Sample Preparation: In a small test tube, add approximately 0.1 g of a solid or 0.2 mL of a liquid sample.

-

Solvent Addition: Add the chosen solvent (e.g., water, hexane) dropwise, shaking or vortexing after each addition, up to a total of 3 mL.

-

Observation: A compound is considered soluble if it completely dissolves to form a homogeneous solution. If it does not dissolve, it is insoluble.[21][22][23][24]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of 2-methoxy substituted homoallylic alkenes.

Infrared (IR) Spectroscopy

-

C-O Stretch (Ether): A characteristic strong absorption band is expected in the region of 1050-1150 cm⁻¹.[25][26][27]

-

C=C Stretch (Alkene): A medium intensity band will appear in the 1640-1680 cm⁻¹ region.[28][29][30]

-

=C-H Stretch (Alkene): A sharp absorption will be present just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[28][29]

-

C-H Stretch (Alkyl): Absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[28]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Vinylic Protons (=C-H): Resonances will appear in the downfield region of 4.5-6.0 ppm.[31][32][33]

-

Methoxy Protons (-OCH₃): A characteristic singlet will be observed around 3.3-3.4 ppm.

-

Proton on Carbon Bearing the Methoxy Group (CH-O): This proton will be deshielded and appear in the 3.4-4.5 ppm range.[25]

-

Allylic and Homoallylic Protons: These protons may exhibit long-range coupling.[34][35]

-

-

¹³C NMR:

-

Alkene Carbons (C=C): Signals will be in the range of 110-150 ppm.

-

Methoxy Carbon (-OCH₃): A signal will appear around 50-60 ppm.

-

Carbon Bearing the Methoxy Group (C-O): This carbon will be deshielded and resonate in the 70-80 ppm region.

-

Mass Spectrometry

The fragmentation patterns in mass spectrometry will be influenced by both the ether and alkene functionalities.

-

Molecular Ion Peak (M⁺): The molecular ion peak should be observable, though its intensity may vary.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.

-

Allylic Cleavage: Fragmentation at the allylic position is a characteristic pathway for alkenes, leading to a stable allylic carbocation.

Caption: A typical workflow for spectroscopic characterization.

Conclusion

The physical properties of 2-methoxy substituted homoallylic alkenes are a direct consequence of their bifunctional nature. A predictive understanding of their boiling points, melting points, and solubility is crucial for their effective handling, purification, and application in research and development. The experimental protocols and spectroscopic signatures detailed in this guide provide a robust framework for the characterization of this important class of molecules. As with all chemical compounds, theoretical predictions should be substantiated with empirical data for the highest degree of scientific rigor.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

- Ethers. (n.d.). In Chemistry Research Starters. EBSCO.

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Physical Properties of Alkenes: Polarity, Boiling Point & Trends. (n.d.). Vedantu. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Alkenes: Structure and Stability. (n.d.). Chemistry Steps. Retrieved from [Link]

- Spectroscopy of Ethers. (n.d.).

-

Experimental No. (2) Boiling Point. (2021, July 16). Retrieved from [Link]

- Spectroscopy of Ethers. (2023, September 20). In Organic Chemistry. OpenStax.

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

- Physical Properties of Ethers. (2020, May 30). Chemistry LibreTexts.

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

- Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts.

- Physical Properties of Alkenes. (2023, January 22). Chemistry LibreTexts.

- Alkene stability. (n.d.). Khan Academy.

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- Are ethers soluble or insoluble in w

- Stability of Alkenes. (n.d.). Fiveable.

- Physical Properties of Alkenes. (2019, September 20). Chemistry LibreTexts.

- Relative Stabilities of Alkenes. (n.d.). Moodle.

- Physical Properties of Alkenes. (2019, December 30). Chemistry LibreTexts.

- Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.

- Ethers. (n.d.). In The Basics of General, Organic, and Biological Chemistry. Lumen Learning.

- What are the trends in boiling points among alkenes? (n.d.). TutorChase.

- Physical Properties of Alkenes. (n.d.). Jack Westin.

- Characterization of Alkenes using 1H NMR Spectroscopy. (n.d.). Benchchem.

- The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy Online.

- Infrared Spectroscopy & Reactions of Alkenes. (n.d.). Wipf Group, University of Pittsburgh.

- ¹H NMR: Long-Range Coupling. (2024, April 4). JoVE.

- Boiling points in alkenes and factors affecting it. (2025, October 13). Filo.

- 1H NMR Coupling Constants. (n.d.).

- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 23). Chemistry LibreTexts.

- 3 Trends That Affect Boiling Points. (2010, October 25). Master Organic Chemistry.

- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, August 8). Chemistry LibreTexts.

Sources

- 1. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tutorchase.com [tutorchase.com]

- 4. boiling points in alkenes and factors affecting it | Filo [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. byjus.com [byjus.com]

- 19. pennwest.edu [pennwest.edu]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chem.ws [chem.ws]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 26. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. jove.com [jove.com]

- 35. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-Methoxyphenyl)-2-methyl-1-butene

This guide provides a comprehensive analysis of the thermodynamic stability of the alkene 4-(2-Methoxyphenyl)-2-methyl-1-butene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with actionable experimental and computational methodologies to offer a thorough understanding of the factors governing the stability of this molecule and its isomers.

Introduction: The Critical Role of Alkene Stability in Molecular Design

The thermodynamic stability of carbon-carbon double bonds is a cornerstone of organic chemistry, profoundly influencing reaction equilibria, product distributions, and the conformational preferences of molecules.[1][2][3] In the context of medicinal chemistry and materials science, the controlled synthesis and predictable behavior of substituted alkenes are paramount. The title compound, 4-(2-Methoxyphenyl)-2-methyl-1-butene, presents an interesting case study at the intersection of steric and electronic effects, necessitating a detailed examination of the forces that dictate its energetic landscape. This guide will dissect these factors, providing both a theoretical framework and practical protocols for empirical validation.

Part 1: Theoretical Assessment of Stability

The thermodynamic stability of an alkene is primarily determined by the substitution pattern of the double bond, steric interactions, and electronic effects imparted by its substituents.[1][4][5] In the absence of specific experimental data for 4-(2-Methoxyphenyl)-2-methyl-1-butene, we can predict its stability relative to its isomers based on these well-established principles.

The Influence of Alkene Substitution

A fundamental tenet of alkene stability is that it increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[1][6][7] This trend is attributed to a combination of hyperconjugation and the increased strength of sp²-sp³ carbon-carbon bonds compared to sp³-sp³ bonds.[5][8] The general order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Ethene[1]

4-(2-Methoxyphenyl)-2-methyl-1-butene is a disubstituted alkene. To evaluate its relative stability, we must consider its potential isomers that could be formed through double bond migration.

Isomeric Considerations for 4-(2-Methoxyphenyl)-2-methyl-1-butene

Isomerization of 4-(2-Methoxyphenyl)-2-methyl-1-butene can lead to several more substituted, and therefore potentially more stable, isomers. The most probable isomers would be the trisubstituted alkenes, (E)- and (Z)-4-(2-methoxyphenyl)-2-methyl-2-butene.

-

4-(2-Methoxyphenyl)-2-methyl-1-butene (Disubstituted): The title compound.

-

(Z)-4-(2-Methoxyphenyl)-2-methyl-2-butene (Trisubstituted): The isomer with the methoxyphenyl group and a methyl group on the same side of the double bond.

-

(E)-4-(2-Methoxyphenyl)-2-methyl-2-butene (Trisubstituted): The isomer with the methoxyphenyl group and a methyl group on opposite sides of the double bond.

Based on the degree of substitution, both trisubstituted isomers are predicted to be thermodynamically more stable than the parent 1-butene derivative.

Steric and Electronic Effects

Steric Hindrance: In addition to the degree of substitution, steric strain plays a crucial role in determining alkene stability.[8][9] For disubstituted alkenes, trans isomers are generally more stable than cis isomers due to reduced steric repulsion between substituents.[1][7] In the case of the trisubstituted isomers of our target molecule, the (E)-isomer would be expected to be more stable than the (Z)-isomer, as it minimizes the steric clash between the bulky 2-methoxyphenyl group and the adjacent methyl group.

Electronic Effects: The 2-methoxyphenyl substituent introduces electronic effects that can influence stability. The methoxy group is an electron-donating group through resonance, which can stabilize an adjacent double bond by increasing electron density. However, its inductive effect is electron-withdrawing. The overall electronic contribution will depend on the specific geometry and conjugation of the system. In the potential trisubstituted isomers, the double bond is in conjugation with the aromatic ring, which provides significant resonance stabilization.[6] This conjugation is absent in the 1-butene isomer.

Predicted Stability Order:

Based on this analysis, the predicted order of thermodynamic stability for the isomers of 4-(2-Methoxyphenyl)-2-methyl-butene is:

(E)-4-(2-Methoxyphenyl)-2-methyl-2-butene (most stable) > (Z)-4-(2-Methoxyphenyl)-2-methyl-2-butene > 4-(2-Methoxyphenyl)-2-methyl-1-butene (least stable)

This prediction is grounded in the combined effects of the higher substitution and conjugation of the 2-butene isomers, with the E-isomer being favored due to lower steric strain.

Part 2: Experimental Determination of Thermodynamic Stability

To empirically validate the predicted stability order, two primary experimental techniques are employed: heat of hydrogenation and acid-catalyzed isomerization.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane.[5][8] A more stable alkene will have a less exothermic (less negative) heat of hydrogenation because it starts from a lower potential energy state.[6][10]

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: A platinum, palladium, or nickel catalyst is typically used.[8][10] For instance, palladium on carbon (Pd/C) is a common choice. The catalyst is weighed and placed in a reaction vessel.

-

Sample Preparation: A precise mass of the alkene isomer (e.g., 4-(2-Methoxyphenyl)-2-methyl-1-butene) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Hydrogenation: The reaction vessel is connected to a hydrogen gas source and a pressure gauge. The system is purged to remove air and then filled with hydrogen to a known pressure. The reaction is initiated, often with stirring or shaking to ensure good contact between the substrate, catalyst, and hydrogen.

-

Calorimetry: The reaction is carried out in a calorimeter to measure the heat evolved. The temperature change of the system is carefully monitored.

-

Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene hydrogenated. This procedure is repeated for each isomer. The resulting alkane, 2-methyl-1-(2-methoxyphenyl)butane, will be the same for all isomers, allowing for direct comparison of their initial stabilities.

Data Presentation:

| Isomer | Structure | Predicted Stability | Expected Relative Heat of Hydrogenation (absolute value) |

| 4-(2-Methoxyphenyl)-2-methyl-1-butene | Disubstituted | Least Stable | Highest |

| (Z)-4-(2-Methoxyphenyl)-2-methyl-2-butene | Trisubstituted, cis-like | Intermediate | Intermediate |

| (E)-4-(2-Methoxyphenyl)-2-methyl-2-butene | Trisubstituted, trans-like | Most Stable | Lowest |

Acid-Catalyzed Isomerization

Equilibration of alkene isomers through acid catalysis allows for the direct determination of their relative thermodynamic stabilities by analyzing the composition of the mixture at equilibrium.[10] The isomer with the lowest Gibbs free energy will be the most abundant at equilibrium.

Experimental Protocol: Isomerization

-

Reaction Setup: A solution of one of the isomers (e.g., 4-(2-Methoxyphenyl)-2-methyl-1-butene) in an inert solvent is treated with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Equilibration: The reaction mixture is stirred at a controlled temperature until equilibrium is reached. The time required for equilibration should be determined by periodically analyzing the mixture composition.

-

Quenching and Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then separated, dried, and the solvent is removed.

-

Analysis: The composition of the isomer mixture at equilibrium is determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thermodynamic Calculation: The equilibrium constant (Keq) for the isomerization between any two isomers can be calculated from their final concentrations. The difference in Gibbs free energy (ΔG°) can then be determined using the equation: ΔG° = -RTln(Keq).

Part 3: Computational Chemistry Approach

In addition to experimental methods, computational chemistry provides a powerful tool for assessing the thermodynamic stability of molecules.[11] Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energies of molecules with high accuracy.[12][13]

Computational Protocol: DFT Calculations

-

Structure Optimization: The 3D structures of 4-(2-Methoxyphenyl)-2-methyl-1-butene and its isomers are built using molecular modeling software. A geometry optimization is then performed for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy conformation for each molecule.

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Energy Calculation: The total electronic energy, including ZPVE and thermal corrections, is obtained for each isomer.

-

Stability Comparison: The relative thermodynamic stabilities are determined by comparing the calculated total energies of the isomers. The isomer with the lowest total energy is the most stable.

Data Presentation:

| Isomer | Calculated Relative Energy (kcal/mol) |

| (E)-4-(2-Methoxyphenyl)-2-methyl-2-butene | 0.00 (Reference) |

| (Z)-4-(2-Methoxyphenyl)-2-methyl-2-butene | [Calculated Value] |

| 4-(2-Methoxyphenyl)-2-methyl-1-butene | [Calculated Value] |

Workflow Diagram:

Caption: Experimental and computational workflows for determining alkene stability.

Conclusion

The thermodynamic stability of 4-(2-Methoxyphenyl)-2-methyl-1-butene is predicted to be lower than its trisubstituted isomers, with the (E)-4-(2-methoxyphenyl)-2-methyl-2-butene isomer being the most stable due to a combination of hyperconjugation, conjugation with the aromatic ring, and minimal steric strain. This guide has provided a robust framework for understanding these determining factors and has outlined detailed experimental and computational protocols to validate these predictions. A thorough understanding of these principles and methodologies is essential for the rational design and synthesis of complex organic molecules in various scientific disciplines.

References

- Stability of Alkenes | Organic Chemistry Class Notes - Fiveable.

- New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. SpringerLink.

- Stability Order of the substituted alkenes | Organic Chemistry Tutorial.

- Heats of Formation and Hydrogen

-

Alkene Stability Increases With Substitution - Master Organic Chemistry. [Link]

-

7.7: Stability of Alkenes - Chemistry LibreTexts. [Link]

-

How do we check the stability of an alkene? - Quora. [Link]

-

Video: Relative Stabilities of Alkenes - JoVE. [Link]

-

What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? - Quora. [Link]

-

On a per alkene basis, which would have the more negative heat of... - Pearson. [Link]

-

7.5: Stability of Alkenes - Chemistry LibreTexts. [Link]

-

Stability of Alkenes and Heat of Hydrogenation - Chemistry Notes. [Link]

-

Alkene Heats of Hydrogenation - Oregon State University. [Link]

-

Stability of Alkenes - YouTube. [Link]

-

DFT calculations for alkene competition a, Calculations on alkene... | Download Scientific Diagram - ResearchGate. [Link]

-

Density functional theory computations of (A) alkene isomerisations and... - ResearchGate. [Link]

-

Alkene stability (video) | Khan Academy. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. curlyarrows.com [curlyarrows.com]

- 5. Video: Relative Stabilities of Alkenes [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. repositorio.ufrn.br [repositorio.ufrn.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-1-Butene Derivatives via Grignard Reaction

Abstract

This document provides a comprehensive guide to the synthesis of 2-methyl-1-butene derivatives, a critical class of intermediates in pharmaceutical and materials science. The core of this synthetic route lies in the elegant and powerful Grignard reaction to form a tertiary alcohol, 2-methyl-2-butanol, which is subsequently dehydrated to yield the target alkene. This application note furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Grignard Reaction in Alkene Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among the myriad of methodologies, the Grignard reaction stands out for its versatility and reliability in creating these crucial linkages.[1][2][3] Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2]

In the context of synthesizing 2-methyl-1-butene derivatives, the Grignard reaction provides an efficient pathway to the precursor tertiary alcohol, 2-methyl-2-butanol.[4][5] This is achieved through the reaction of ethylmagnesium bromide with acetone.[4][5] The subsequent acid-catalyzed dehydration of the tertiary alcohol yields a mixture of 2-methyl-1-butene and its isomer, 2-methyl-2-butene.[6][7][8] This note will detail the protocols for both the Grignard reaction and the subsequent dehydration step, providing the necessary scientific rationale behind each procedural choice.

Reaction Mechanism and Pathway Visualization

Grignard Reaction: Formation of 2-Methyl-2-Butanol

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[9][10][11] This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide salt.[12] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[12][13][14]

Caption: Mechanism of 2-methyl-2-butanol synthesis.

Dehydration of 2-Methyl-2-Butanol

The acid-catalyzed dehydration of 2-methyl-2-butanol proceeds through an E1 elimination mechanism.[6][7] The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water).[8] Departure of the water molecule generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This results in a mixture of the more substituted (and generally more stable) 2-methyl-2-butene and the less substituted 2-methyl-1-butene.[6][8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium Turnings | High Purity | Sigma-Aldrich | Must be activated prior to use. |

| Bromoethane | Anhydrous, ≥99% | Sigma-Aldrich | Freshly distilled is recommended. |

| Acetone | Anhydrous, ≥99.5% | Sigma-Aldrich | Must be completely dry. |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | Use from a freshly opened container or freshly distilled. |

| Sulfuric Acid | Concentrated (98%) | Fisher Scientific | Handle with extreme care. |

| Saturated aq. NH₄Cl | Reagent Grade | - | Used for quenching the reaction. |

| Anhydrous MgSO₄ | Reagent Grade | Fisher Scientific | For drying the organic layer. |

| Iodine | Crystal | J.T. Baker | For activating magnesium. |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-Butanol via Grignard Reaction

Safety Precautions: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[1] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Anhydrous conditions are critical for the success of the reaction.[1][13]

Step 1: Preparation of Glassware and Reagents

-

All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[15][16]

-

Anhydrous diethyl ether should be used as the solvent.

Step 2: Formation of Ethylmagnesium Bromide

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (2.4 g, 0.1 mol).

-

In the addition funnel, prepare a solution of bromoethane (10.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the bromoethane solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray solution.[13] If the reaction does not start, gently warm the flask with a heat gun.

-

Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 3: Reaction with Acetone

-

Cool the Grignard reagent solution to 0°C using an ice-water bath.

-

Prepare a solution of anhydrous acetone (5.8 g, 0.1 mol) in 20 mL of anhydrous diethyl ether in the addition funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10°C.[1] A thick, white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[1]

Step 4: Workup and Isolation

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[1]

-

Transfer the mixture to a separatory funnel. The layers should separate into an upper organic (ether) layer and a lower aqueous layer.

-

Separate the layers and extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1][13]

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield crude 2-methyl-2-butanol.

Protocol 2: Dehydration of 2-Methyl-2-Butanol

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask, place the crude 2-methyl-2-butanol obtained from the previous step.

-

Cool the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring.

Step 2: Distillation

-

Assemble a simple distillation apparatus with the reaction flask.

-

Gently heat the mixture. The alkene products, being more volatile, will distill over.[17]

-

Collect the distillate in a receiver flask cooled in an ice bath. The boiling points of 2-methyl-1-butene and 2-methyl-2-butene are 31°C and 39°C, respectively.[17]

Step 3: Purification

-

Wash the collected distillate with a 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous calcium chloride.

-

The final product is a mixture of 2-methyl-1-butene and 2-methyl-2-butene. Further purification can be achieved by fractional distillation if a specific isomer is desired.

Troubleshooting

| Problem | Potential Cause | Solution |

| Grignard reaction fails to initiate. | Inactive magnesium surface due to oxide layer.[15] | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[15] Gentle heating can also help. |

| Wet glassware or reagents.[13] | Ensure all glassware is rigorously dried and anhydrous solvents are used.[13][15] | |

| Low yield of tertiary alcohol. | Incomplete formation of the Grignard reagent. | Allow for a sufficient reaction time and gentle reflux during the formation of the Grignard reagent.[15] |

| Side reaction with water. | Maintain strict anhydrous conditions throughout the reaction.[1] | |

| Formation of a significant amount of biphenyl byproduct. | This is more common with aryl Grignard reagents but can occur. It's a result of a coupling reaction.[16] | Add the alkyl halide dropwise to maintain a low concentration, minimizing the coupling reaction.[15] |

Conclusion

The synthesis of 2-methyl-1-butene derivatives via a Grignard reaction followed by dehydration is a robust and reliable method. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize these valuable compounds. The key to a successful outcome lies in the meticulous control of reaction conditions, particularly the exclusion of moisture during the Grignard reaction. The troubleshooting guide provided should assist in overcoming common experimental challenges.

References

-

Acid Catalyzed Dehydration of 2-Methyl-2-butanol. (n.d.). Studylib. Retrieved February 12, 2026, from [Link]

-

An Experiment on Dehydrating 2-Methyl-2-Butanol to Form 2-Methyl-2-Butene and 2-Methyl-1-Butene. (2026). Kibin. Retrieved February 12, 2026, from [Link]

-

Post-Laboratory Question: 1. Write the mechanism for the dehydration of 2-methyl-2-butanol and show the. (2025, February 14). Brainly. Retrieved February 12, 2026, from [Link]

-

Synthesizing 2-methyl-2-butanol. (2015, August 18). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

-

The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. (n.d.). Bartleby. Retrieved February 12, 2026, from [Link]

-

EXPERIMENT SEVEN. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved February 12, 2026, from [Link]

-

Dehydration of 2-methyl-2-butanol: Production of 2-methyl-1-butene and 2-methyl-2-butene. (2009, August 18). Docsity. Retrieved February 12, 2026, from [Link]

-

14 Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison. Retrieved February 12, 2026, from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. (2016, February 18). YouTube. Retrieved February 12, 2026, from [Link]

-

Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. (2021, January). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved February 12, 2026, from [Link]

-

The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved February 12, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. studylib.net [studylib.net]

- 7. kibin.com [kibin.com]

- 8. brainly.com [brainly.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistryconnected.com [chemistryconnected.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. docsity.com [docsity.com]

Application Notes and Protocols: 4-(2-Methoxyphenyl)-2-methyl-1-butene as a Novel Fragrance Intermediate

An Application Note for Researchers and Formulation Scientists

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and fragrance development professionals on the synthesis, characterization, and application of 4-(2-Methoxyphenyl)-2-methyl-1-butene (CAS No. 18272-85-0) as a versatile intermediate in modern perfumery. We present detailed, field-proven protocols for its synthesis via a robust Grignard reaction followed by acid-catalyzed dehydration. Furthermore, this guide outlines methods for analytical characterization and provides protocols for its incorporation into fragrance formulations, discussing its potential olfactory profile and role in scent architecture.

Introduction and Significance

The fragrance industry is in a perpetual search for novel molecules that can provide unique and lasting scent profiles. Phenylbutene derivatives, a class of aryl alkyl compounds, are of significant interest due to their typical association with floral, fruity, and sweet notes.[1] 4-(2-Methoxyphenyl)-2-methyl-1-butene is an intriguing candidate within this class. Its structure, featuring a methoxy-substituted aromatic ring and an isobutenyl moiety, suggests a complex and potentially valuable olfactory character. The strategic placement of the methoxy group in the ortho position is anticipated to modulate the scent profile compared to its more common para-substituted analogue, 4-(4-methoxyphenyl)-2-butanone (also known as Raspberry Ketone Methyl Ether), which is widely used for its sweet, fruity, and floral character.[2][3]

This guide is designed to serve as a practical resource, bridging the gap from chemical synthesis to fragrance application. By providing validated protocols and explaining the causality behind experimental choices, we aim to empower researchers to explore the full potential of this promising fragrance intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical properties is essential for its handling, purification, and formulation.

| Property | Value | Source |

| CAS Number | 18272-85-0 | [4][5] |

| Molecular Formula | C₁₂H₁₆O | [4] |

| Molecular Weight | 176.25 g/mol | [4] |

| Boiling Point | 235.9 °C at 760 mmHg | [4] |

| Density | 0.924 g/cm³ | [4] |

| Refractive Index | 1.498 | [4] |

| LogP | 3.20390 | [4] |

Table 1: Physicochemical properties of 4-(2-Methoxyphenyl)-2-methyl-1-butene.

Recommended Synthesis Pathway and Protocols

While various synthetic routes to alkenes exist, such as the Wittig reaction, we have found that a two-step approach involving a Grignard reaction followed by dehydration offers high yields and scalability for this specific target.[6][7] The Grignard reaction is a fundamental and powerful tool for carbon-carbon bond formation, making it ideal for constructing the core carbon skeleton of the target molecule.[8][9]

Synthesis Workflow Overview

The proposed synthesis proceeds in two main stages: first, the formation of a tertiary alcohol intermediate via a Grignard reaction, and second, the selective elimination of water to form the desired alkene.

Caption: Proposed two-step synthesis workflow for 4-(2-Methoxyphenyl)-2-methyl-1-butene.

Protocol 1: Synthesis of 4-(2-Methoxyphenyl)-2-methyl-2-butanol (Intermediate)

Causality: The Grignard reagent, formed from 2-bromoanisole and magnesium, is a potent nucleophile.[10] It readily attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone to form a new carbon-carbon bond, resulting in a tertiary alcohol after acidic workup.[7][9] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[10]

Materials:

-

2-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.1 eq), activated

-

3-Methyl-2-butanone (1.0 eq)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the dry glassware under an inert atmosphere. Place the magnesium turnings and a small crystal of iodine in the flask.

-

Activation: Gently heat the flask to sublime the iodine, which helps activate the magnesium surface.[10] Allow to cool.

-

Grignard Formation: Add a portion of the anhydrous solvent. Dissolve the 2-bromoanisole in additional anhydrous solvent in the dropping funnel. Add a small amount of the anisole solution to the magnesium. The reaction should initiate, indicated by slight bubbling and warming. If not, gentle heating may be required.

-

Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-methyl-2-butanone in anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while stirring. This acidic workup protonates the alkoxide to form the alcohol and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol. This intermediate can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Dehydration to 4-(2-Methoxyphenyl)-2-methyl-1-butene

Causality: Acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 elimination mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water forms a stable tertiary carbocation, which then loses a proton from an adjacent carbon to form the alkene. The formation of the terminal alkene (Hofmann product) is favored here due to steric hindrance and the statistical availability of protons on the methyl groups.

Materials:

-

Crude 4-(2-Methoxyphenyl)-2-methyl-2-butanol (1.0 eq)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Place the crude alcohol and toluene into the round-bottom flask. Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux using the Dean-Stark trap to azeotropically remove the water formed during the reaction. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude product should be purified by vacuum distillation to yield pure 4-(2-Methoxyphenyl)-2-methyl-1-butene.

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized intermediate, a combination of standard analytical techniques is recommended. The data below are predicted values based on the chemical structure and serve as a benchmark for validation.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.8-7.3 ppm), a methoxy singlet (approx. 3.8 ppm), aliphatic methylene protons, a vinylic proton, and two distinct methyl signals. |

| ¹³C NMR | Peaks for aromatic carbons (including the methoxy-substituted carbon), the C=C double bond carbons, the methoxy carbon, and aliphatic carbons. |

| IR Spec. | C=C stretch (approx. 1640 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), and a strong C-O stretch for the ether (approx. 1240 cm⁻¹). |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum showing a molecular ion peak (m/z) at 176.25, corresponding to the molecular weight. |

Table 2: Expected analytical data for quality control of 4-(2-Methoxyphenyl)-2-methyl-1-butene.

Application in Fragrance Formulations

Olfactory Profile & Role in Composition

Based on its structure, 4-(2-Methoxyphenyl)-2-methyl-1-butene is anticipated to possess a complex scent profile. The methoxyphenyl group often imparts sweet, anisic, or floral notes, while the butene chain can contribute green or fruity facets. It is projected to function primarily as a middle note , bridging the volatile top notes and the tenacious base notes.[11] Its molecular weight suggests good substantivity and longevity compared to highly volatile top notes.[12]

Caption: Logical positioning of the target intermediate within the fragrance pyramid.

Protocol 3: Incorporation into a Fragrance Accord

Causality: Fragrance ingredients are typically blended in a neutral, volatile solvent like high-purity ethanol.[11] The concentration of each component is carefully controlled to achieve a harmonious and balanced final scent. This protocol provides a starting point for evaluating the new intermediate in a simple floral context.

Materials:

-

4-(2-Methoxyphenyl)-2-methyl-1-butene (10% solution in ethanol)

-

Phenylethyl alcohol (PEA)

-

Hedione (Methyl dihydrojasmonate)

-

Benzyl Acetate

-

Galaxolide (or other musk fixative)

-

Perfumer's grade ethanol (95% or absolute)

Equipment:

-

Glass beakers and stirring rods

-

Calibrated glass pipettes or a precision digital scale

-

Scent strips for olfactory evaluation

-

Airtight glass storage bottles

Procedure:

-

Prepare Stock Solution: Prepare a 10% w/w solution of 4-(2-Methoxyphenyl)-2-methyl-1-butene in perfumer's grade ethanol to facilitate accurate dosing.

-

Create a Base Accord: On a precision scale, weigh the components of a simple floral base directly into a beaker. A sample formulation could be:

-

Phenylethyl alcohol: 40 parts

-

Hedione: 30 parts

-

Benzyl Acetate: 10 parts

-

Galaxolide: 5 parts

-

Ethanol: 15 parts

-

-

Introduce the Intermediate: Prepare several variations of the base accord. To each, add the 10% stock solution of the new intermediate at different levels, for example, to constitute 0.5%, 1.0%, and 2.0% of the final accord's total weight.

-

Maturation: Gently stir each blend until homogenous. Transfer to a labeled, airtight glass bottle and allow the accord to mature for at least 48-72 hours. This allows the different components to meld and the scent profile to stabilize.

-

Evaluation: Dip a clean scent strip into each matured blend. Evaluate the initial impression (top note), the character after 10-15 minutes (middle note), and the lingering scent after several hours (base note). Compare the variations to the control base accord to understand the specific contribution of 4-(2-Methoxyphenyl)-2-methyl-1-butene.

Safety and Handling

As a novel chemical intermediate, a full safety profile for 4-(2-Methoxyphenyl)-2-methyl-1-butene is not yet established. Standard laboratory safety practices should be strictly followed. It is imperative to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult safety data for structurally related compounds, such as other methoxyphenyl butene or butanone derivatives.[13][14][15]

-

Avoid inhalation, ingestion, and direct skin contact.

Conclusion

4-(2-Methoxyphenyl)-2-methyl-1-butene represents a promising intermediate for the creation of novel fragrances. The synthetic protocols provided herein are robust, scalable, and based on well-understood organic chemistry principles. Its unique structure suggests a complex olfactory profile that could add valuable character to floral, fruity, and oriental fragrance compositions. We encourage researchers and perfumers to use these notes as a foundation for further exploration and innovation.

References

- Chemistry Wittig Reaction - sathee jee.

- Grignard Process & Custom Capabilities - Scimplify.

- US3636113A - Novel fragrance materials chemical intermediates and processes - Google Patents.

- Grignard Reaction - Organic Chemistry Portal.

- Wittig reaction - Wikipedia.

- Grignard reagent - Wikipedia.

- Wittig Reaction - Common Conditions.

- (2E)-4-(2-methoxyphenyl)-2-methyl-2-buten-1-ol - Chemical Synthesis Database.

- Show how the Wittig reaction might be used to prepare the following alkenes. Identify the alkyl halide and the carbonyl compound you would use in each case. - Vaia.

- 18272-85-0 4-(2-MÉTHOXYPHÉNYL)-2-MÉTHYL-1-BUTÈNE - Chemie-Wörterbuch.

- The Grignard Reaction Mechanism - Chemistry Steps.

- Wittig Reaction - Organic Chemistry Portal.

- 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH.

- 4-(4-Methoxyphenyl)-2-butanone 98 104-20-1 - Sigma-Aldrich.

- Some Aspects of Qualitative Structure-Odor Relationships.

- 1-Butene, 4-methoxy-2-methyl- | C6H12O | CID 542352 - PubChem.

- INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS.

- RIFM fragrance ingredient safety assessment, 4-(p-methoxyphenyl)-2-butanone, CAS Registry Number 104-20-1 - PubMed.

- 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 - ChemicalBook.

- Fragrance material review on 4-phenyl-3-buten-2-ol - PubMed.

- RIFM fragrance ingredient safety assessment, 4-(p-methoxyphenyl)-2-butanone, CAS Registry Number 104-20-1 - OHSU Elsevier.

- 4-(2-METHOXYPHENYL)-2-METHYL-1-BUTENE - ChemBK.

- 4-(4-methoxyphenyl)-2-methyl-1-butene - ChemicalBook.

- 2-Butanone, 4-(4-methoxyphenyl)- - the NIST WebBook.

- Fragrance material review on (4-methoxyphenyl)methyl isobutyrate - PubMed.

- Phenyl Ethyl Isobutyrate: Revolutionizing Fragrance Fixation in Modern Perfumery.

- RIFM fragrance ingredient safety assessment, 4-(p-methoxyphenyl) - UU Research Portal.

- Perfume - Chemistry in Daily Life.

- 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - ResearchGate.

- Synthesis of 4-Methoxyphenol - designer-drug .com.

- Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC.

Sources

- 1. Fragrance material review on 4-phenyl-3-buten-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]

- 3. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. Grignard Process & Custom Capabilities - Scimplify [scimplify.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. Chemistry in Daily Life [chem.hkbu.edu.hk]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. RIFM fragrance ingredient safety assessment, 4-(p-methoxyphenyl)-2-butanone, CAS Registry Number 104-20-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 15. research-portal.uu.nl [research-portal.uu.nl]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-(2-Methoxyphenyl)-2-methyl-1-butene

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Prevention of Polymerization/Oligomerization in Storage

Executive Summary: Know Your Molecule

Before implementing a storage protocol, it is critical to correct a common classification error.

4-(2-Methoxyphenyl)-2-methyl-1-butene is NOT a styrene derivative.

-

Styrenes: The double bond is conjugated with the aromatic ring (e.g.,

-methylstyrene). -

Your Molecule: The double bond is isolated from the aromatic ring by two methylene groups (homo-allylic). Structurally, this is a 1,1-disubstituted alkene (analogous to isobutylene) with a pendant electron-rich aromatic group.

Why this matters: Standard styrene inhibitors (like TBC) are designed to stop radical polymerization. However, 1,1-disubstituted alkenes are sterically hindered against radical propagation but are extremely sensitive to acid-catalyzed cationic polymerization .

If your material is turning viscous or gelling, the culprit is likely trace acid , not free radicals.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the two distinct pathways that threaten this molecule.

Pathway A: Cationic Dimerization (The Primary Threat)

Because of the 1,1-disubstitution (the methyl group at the 2-position), protonation of the terminal alkene creates a highly stable tertiary carbocation .

-

Trigger: Trace acids (from glass surfaces, silica gel, CO2 from air, or acidic degradation products).

-

Result: The carbocation attacks another monomer, forming dimers and trimers (viscous oil/gel).[1]

-

Prevention: Acid Scavenging (Basicity).

Pathway B: Allylic Oxidation (The Secondary Threat)

The methylene group adjacent to the double bond (allylic position) and the electron-rich methoxyphenyl group make the molecule susceptible to oxidation by air.

-

Trigger: Oxygen + Light.

-

Result: Formation of hydroperoxides (yellowing) which can later decompose to trigger radical oligomerization.

-

Prevention: Antioxidant (BHT) + Inert Atmosphere.

Visualizing the Degradation Mechanism